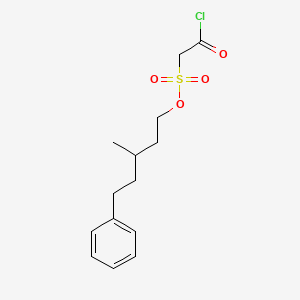
3-Methyl-5-phenylpentyl 2-chloro-2-oxoethane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-phenylpentyl 2-chloro-2-oxoethane-1-sulfonate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenylpentyl 2-chloro-2-oxoethane-1-sulfonate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3-Methyl-5-phenylpentan-1-ol with 2-chloro-2-oxoethane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-phenylpentyl 2-chloro-2-oxoethane-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amide, while oxidation with potassium permanganate can produce a sulfonic acid.
Aplicaciones Científicas De Investigación
3-Methyl-5-phenylpentyl 2-chloro-2-oxoethane-1-sulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-phenylpentyl 2-chloro-2-oxoethane-1-sulfonate involves its interaction with specific molecular targets. The chloro group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The sulfonate group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-5-phenylpentan-1-ol: A precursor in the synthesis of the target compound.
2-Chloro-2-oxoethane-1-sulfonyl chloride: Another precursor used in the synthesis.
3-Methyl-5-phenylpentyl acetate: A structurally similar compound with different functional groups.
Uniqueness
3-Methyl-5-phenylpentyl 2-chloro-2-oxoethane-1-sulfonate is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both a chloro and a sulfonate group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
192800-62-7 |
|---|---|
Fórmula molecular |
C14H19ClO4S |
Peso molecular |
318.8 g/mol |
Nombre IUPAC |
(3-methyl-5-phenylpentyl) 2-chloro-2-oxoethanesulfonate |
InChI |
InChI=1S/C14H19ClO4S/c1-12(7-8-13-5-3-2-4-6-13)9-10-19-20(17,18)11-14(15)16/h2-6,12H,7-11H2,1H3 |
Clave InChI |
GUKBGJNZFMPIGO-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=CC=C1)CCOS(=O)(=O)CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















